molecular formula C18H15NO5 B1381365 2-(2,5-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1429903-79-6

2-(2,5-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B1381365
CAS No.: 1429903-79-6
M. Wt: 325.3 g/mol
InChI Key: PMDFQOPDMNBTHJ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a 2,5-dimethoxyphenyl group, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions.

    Introduction of the 2,5-Dimethoxyphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the isoquinoline core is reacted with 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Oxidation and Carboxylation: The final steps involve oxidation of the intermediate to introduce the keto group and subsequent carboxylation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the keto group, converting it to a secondary alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts reagents such as aluminum chloride or iron(III) chloride are used for electrophilic aromatic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,5-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its isoquinoline core, which is known for its pharmacological activities. It can be used in the development of new drugs targeting various biological pathways, including those involved in cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the 2,5-dimethoxyphenyl group can enhance its binding affinity and specificity towards these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethoxyphenyl)isoquinoline: Lacks the keto and carboxylic acid groups, which can significantly alter its chemical reactivity and biological activity.

    1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid: Lacks the 2,5-dimethoxyphenyl group, which can affect its overall properties.

    2,5-Dimethoxyphenylacetic acid: A simpler structure that lacks the isoquinoline core.

Uniqueness

2-(2,5-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is unique due to the combination of its isoquinoline core and the 2,5-dimethoxyphenyl group. This combination provides a distinct set of chemical and biological properties that can be exploited in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-1-oxoisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-23-11-7-8-16(24-2)15(9-11)19-10-14(18(21)22)12-5-3-4-6-13(12)17(19)20/h3-10H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDFQOPDMNBTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001148461
Record name 4-Isoquinolinecarboxylic acid, 2-(2,5-dimethoxyphenyl)-1,2-dihydro-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001148461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429903-79-6
Record name 4-Isoquinolinecarboxylic acid, 2-(2,5-dimethoxyphenyl)-1,2-dihydro-1-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429903-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoquinolinecarboxylic acid, 2-(2,5-dimethoxyphenyl)-1,2-dihydro-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001148461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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